Enhanced Reactivity in Cross-Coupling: 5-Iodo vs. 5-Bromo Analog
The iodine atom at the 5-position of the thiazole ring provides a significantly more reactive site for palladium-catalyzed cross-coupling reactions compared to the corresponding 5-bromo analog. This is a class-level inference based on the established lower bond dissociation energy of the C-I bond (approx. 209 kJ/mol) relative to the C-Br bond (approx. 284 kJ/mol), which is a key driver of reaction efficiency and yield in synthetic applications .
| Evidence Dimension | Reactivity in Cross-Coupling (C-X Bond Dissociation Energy) |
|---|---|
| Target Compound Data | ~209 kJ/mol (C-I bond) |
| Comparator Or Baseline | ~284 kJ/mol (C-Br bond for 5-bromo-2-(pyridin-3-yl)thiazole) |
| Quantified Difference | Approximately 26% lower bond dissociation energy for the iodo compound |
| Conditions | Class-level physicochemical property; not assay-specific |
Why This Matters
This differential reactivity enables the use of milder reaction conditions and can improve the yield and selectivity of critical carbon-carbon bond-forming steps in complex molecule synthesis.
